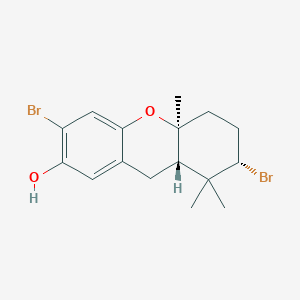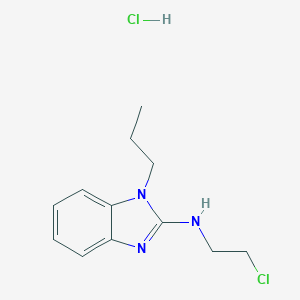
NGB 2904 塩酸塩
概要
説明
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor. It has a high binding affinity with a Ki value of 1.4 nM and shows significant selectivity for the D3 receptor over other receptors such as D2, 5-HT2, α1, D4, D1, and D5 .
科学的研究の応用
NGB 2904 hydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It shows selectivity for D3 over D2, 5-HT2, α1, D4, D1, and D5 receptors .
Mode of Action
NGB 2904 hydrochloride interacts with its primary target, the dopamine D3 receptor, by binding to it with high affinity . This interaction results in the inhibition of the dopamine D3 receptor function . It potently antagonizes quinpirole-stimulated mitogenesis .
Biochemical Pathways
The dopamine D3 receptor is part of the mesolimbic dopamine system, which is critically involved in drug reward and relapse . By antagonizing the dopamine D3 receptor, NGB 2904 hydrochloride can affect this pathway and its downstream effects . It has been suggested that a dopamine-dependent mechanism explains the effects of NGB 2904 hydrochloride on cocaine’s actions in animal models of drug addiction .
Result of Action
The molecular and cellular effects of NGB 2904 hydrochloride’s action include an increase in spontaneous and amphetamine-stimulated locomotion in mice . It also attenuates cocaine’s rewarding effects and inhibits relapse to drug-seeking behavior in rats .
Action Environment
The efficacy and stability of NGB 2904 hydrochloride can be influenced by various environmental factors. It’s worth noting that the effectiveness of NGB 2904 hydrochloride in attenuating the rewarding effects of cocaine and inhibiting relapse to drug-seeking behavior suggests that it may be a potential therapeutic agent in the treatment of cocaine addiction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NGB 2904 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes a piperazine ring and a fluorene moiety. The key steps typically involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,3-dichlorophenylpiperazine with a suitable alkylating agent.
Attachment of the Fluorene Moiety: The fluorene-2-carboxamide is then attached to the piperazine derivative through an amide bond formation reaction.
Industrial Production Methods
While specific industrial production methods for NGB 2904 hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
NGB 2904 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the fluorene moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkylating agents and acylating agents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the piperazine ring can lead to various substituted derivatives, while oxidation of the fluorene moiety can yield fluorenone derivatives .
類似化合物との比較
Similar Compounds
SB-277011A: Another selective dopamine D3 receptor antagonist with similar applications in neuroscience and pharmacology.
Uniqueness
NGB 2904 hydrochloride stands out due to its high selectivity and potency for the dopamine D3 receptor, making it a valuable tool for studying the specific functions of this receptor. Its ability to penetrate the brain and its oral activity further enhance its utility in both in vitro and in vivo studies .
特性
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYJNBKGCVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940417 | |
| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189060-98-8 | |
| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

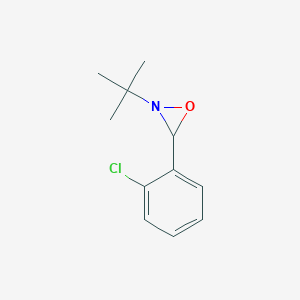






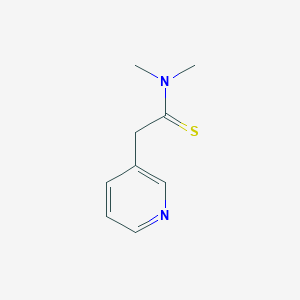
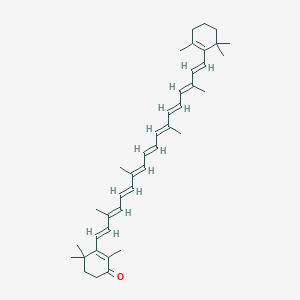
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)
